molecular formula C20H17N3O7 B14964675 methyl 4-(5-morpholin-4-yl-6-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

methyl 4-(5-morpholin-4-yl-6-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B14964675
M. Wt: 411.4 g/mol
InChI Key: JZVUVBAZYCGKGR-UHFFFAOYSA-N
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Description

METHYL 4-(5-MORPHOLINO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a morpholino group, a nitro group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(5-MORPHOLINO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the nitration of an isoindoline derivative followed by esterification with methyl benzoate. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(5-MORPHOLINO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

METHYL 4-(5-MORPHOLINO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-(5-MORPHOLINO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholino group may enhance the compound’s solubility and facilitate its transport across cell membranes. The benzoate ester moiety can be hydrolyzed to release the active isoindoline derivative, which can then exert its effects on various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE
  • METHYL 4-(5-MORPHOLINO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE
  • METHYL 4-(5-MORPHOLINO-6-AMINO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE

Uniqueness

METHYL 4-(5-MORPHOLINO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE is unique due to the presence of both the morpholino and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17N3O7

Molecular Weight

411.4 g/mol

IUPAC Name

methyl 4-(5-morpholin-4-yl-6-nitro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C20H17N3O7/c1-29-20(26)12-2-4-13(5-3-12)22-18(24)14-10-16(21-6-8-30-9-7-21)17(23(27)28)11-15(14)19(22)25/h2-5,10-11H,6-9H2,1H3

InChI Key

JZVUVBAZYCGKGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

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